![molecular formula C15H22BrCl2NO B1525190 3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219956-84-9](/img/structure/B1525190.png)
3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Activity Study in Obese Rats Massicot, Steiner, and Godfroid (1985) conducted a study on the metabolic activity of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, in obese rats. They found that chronic administration of this compound led to reduced food intake and weight gain in obese rats, indicating potential applications in obesity research (Massicot, Steiner, & Godfroid, 1985).
Stereoselective Synthesis of Piperidines Mollet et al. (2011) explored the synthesis of various piperidine derivatives, including those similar to 3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride. Their work contributes to understanding the synthetic pathways and potential applications of these compounds in medicinal chemistry (Mollet et al., 2011).
Synthesis of AFDX-Type Compounds Holzgrabe and Heller (2003) reported on the synthesis of hybrid compounds containing elements similar to the queried compound. This research highlights the diverse synthetic approaches and potential applications in receptor studies (Holzgrabe & Heller, 2003).
Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, showcasing the potential of compounds structurally related to 3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride in receptor research and drug development (Croston et al., 2002).
Effect on Feeding Behavior and Toxicity Study Massicot, Thuillier, and Godfroid (1984) examined the effects of a related compound on feeding behavior, noting its potential application in satiety and obesity research without significant toxicity or psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Antimicrobial Activities of Piperidine Derivatives Ovonramwen, Owolabi, and Oviawe (2019) synthesized and screened various piperidine derivatives, including compounds structurally related to the queried compound, for antimicrobial activities, revealing potential applications in combating microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Synthesis and Antibacterial Potentials of Acetamide Derivatives Iqbal et al. (2017) synthesized acetamide derivatives containing piperidine structures and evaluated their antibacterial potentials, indicating possible applications in the development of new antibacterial agents (Iqbal et al., 2017).
Complexation of Arenes by Macrocyclic Hosts Diederich, Dick, and Griebel (1986) researched the complexation of arenes by macrocyclic hosts, including compounds related to 3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride. Their work contributes to the understanding of host-guest interactions in both aqueous and organic solutions, which is relevant in various fields of chemistry and pharmacology (Diederich, Dick, & Griebel, 1986).
Propriétés
IUPAC Name |
3-[2-(2-bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.ClH/c1-10-8-13(14(16)11(2)15(10)17)19-7-5-12-4-3-6-18-9-12;/h8,12,18H,3-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIILNHIFRGZNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




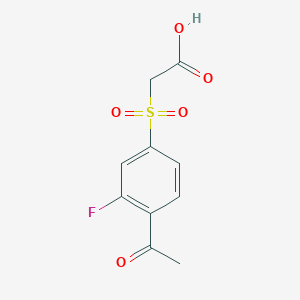
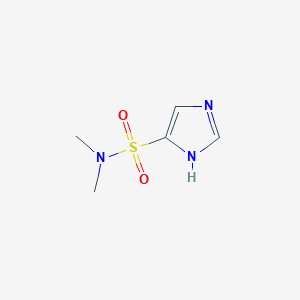
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)

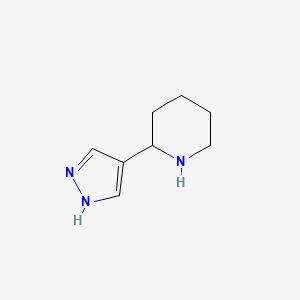
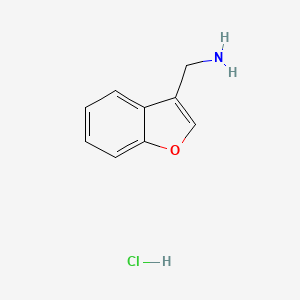
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)



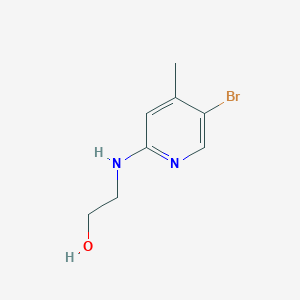
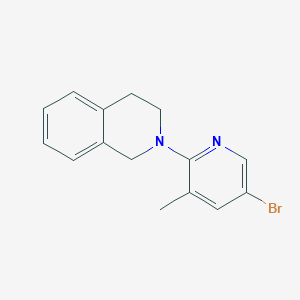
![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)